![molecular formula C12H8F3NO3 B1374060 4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid CAS No. 1281584-65-3](/img/structure/B1374060.png)
4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid
Overview
Description
4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid is a chemical compound with the molecular formula C12H8F3NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse pharmacological activities .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, often involving the formation of complexes or the disruption of essential biochemical processes .
Biochemical Pathways
Quinoline derivatives have been implicated in a variety of biochemical pathways, often related to their target of action .
Result of Action
It is known that quinoline derivatives can have a variety of effects at the molecular and cellular level, often related to their mode of action .
Biochemical Analysis
Biochemical Properties
4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, potentially leading to altered cellular redox states. Additionally, this compound may bind to specific protein receptors, affecting signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in human leukemia cell lines, this compound has demonstrated antiproliferative effects, leading to reduced cell viability and induction of apoptosis . These effects are mediated through the modulation of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit or activate specific enzymes, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained antiproliferative effects, although the extent of these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and enhancing immune responses . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . For instance, this compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of various metabolites, which may have distinct biological activities and contribute to the overall effects of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, binding proteins may facilitate the distribution and localization of this compound in specific tissues, influencing its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
The synthesis of 4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-chloroquinoline with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted quinoline derivatives with potential biological and pharmaceutical activities .
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of quinoline compounds, including 4-(2,2,2-trifluoroethoxy)quinoline-2-carboxylic acid, exhibit significant antibacterial properties. These compounds have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. For instance, studies have highlighted their ability to inhibit the growth of pathogenic strains such as Staphylococcus aureus and Escherichia coli at lower concentrations compared to traditional antibiotics .
Table 1: Antibacterial Efficacy of Quinoline Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 0.5 µg/mL |
This compound | Escherichia coli | 1.0 µg/mL |
Other quinoline derivatives | Various strains | Varies (typically higher than above) |
Pharmacological Properties
In addition to its antibacterial properties, this compound has potential applications in treating conditions related to the renin-angiotensin-aldosterone system (RAAS). It may act as an antagonist for angiotensin II, which is crucial in managing hypertension and heart failure . The pharmacological profile suggests that it could be developed into new therapeutic agents for cardiovascular diseases.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions that include the introduction of trifluoroethoxy groups into the quinoline structure. This modification enhances the compound's lipophilicity and biological activity.
Table 2: Synthetic Routes for Quinoline Derivatives
Step No. | Reaction Type | Reagents/Conditions |
---|---|---|
1 | Nucleophilic substitution | Quinoline derivative + trifluoroethanol |
2 | Carboxylation | Carbon dioxide under pressure |
3 | Purification | Column chromatography |
Case Study A: Antimicrobial Research
In a study published in a peer-reviewed journal, researchers synthesized a series of quinoline derivatives including the target compound and evaluated their antimicrobial activity using agar diffusion methods. The results demonstrated that the trifluoroethoxy substitution significantly improved the antibacterial efficacy against resistant bacterial strains compared to non-fluorinated analogs .
Case Study B: Cardiovascular Applications
Another investigation focused on the cardiovascular effects of quinoline derivatives in animal models. The study revealed that these compounds could effectively lower blood pressure and improve heart function by modulating RAAS activity. This opens avenues for further research into their therapeutic potential for managing hypertension .
Comparison with Similar Compounds
4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid can be compared with other quinoline derivatives such as:
4-Hydroxyquinoline-2-carboxylic acid: Known for its antimicrobial properties.
2,4-Dimethoxyquinoline: Exhibits significant antitumor activity.
4-(2,2,2-Trifluoroethoxy)-2-pyridinyl derivatives: Used in the synthesis of pharmaceutical compounds.
The uniqueness of this compound lies in its trifluoroethoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including antioxidant, antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and data.
Chemical Structure and Properties
The compound belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The introduction of the trifluoroethoxy group enhances its lipophilicity and biological activity.
1. Antioxidant Activity
Research has shown that derivatives of quinoline-4-carboxylic acid exhibit significant antioxidant activity. In one study, compounds were evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, demonstrating that certain derivatives had better inhibitory effects than isatin at concentrations of 5 mg/L. For instance:
Compound | Inhibition Percentage (%) |
---|---|
2-Methylquinoline-4-carboxylic acid | 30.25 |
2-(4-Methylphenyl)quinoline-4-carboxylic acid | 40.43 |
These results indicate that the presence of an aromatic ring in the structure contributes to enhanced antioxidant activity .
2. Antimicrobial Activity
The antimicrobial effects of quinoline derivatives have been extensively studied. A series of newly synthesized quinoline-4-carboxylic acid derivatives were tested against various microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi. The findings revealed:
- The highest antimicrobial effects were observed with substituted quinoline-4-carboxylic acid derivatives.
- Some derivatives induced significant morphological changes in fungal hyphae (e.g., Botrytis cinerea), indicating their potential as antifungal agents .
Microorganism | Compound Tested | Activity Level |
---|---|---|
Staphylococcus aureus | Quinoline derivative | Moderate |
Escherichia coli | Quinoline derivative | High |
Botrytis cinerea | Quinoline derivative | Significant Morphological Changes |
3. Anti-inflammatory Activity
Quinoline derivatives have also been evaluated for their anti-inflammatory properties. One study found that certain quinolines displayed remarkable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models without cytotoxicity .
Case Study 1: Anticancer Activity
A recent investigation into the anticancer potential of a specific derivative (D28) of this compound demonstrated its ability to induce cell cycle arrest in cancer cells (K562). The treatment led to an increase in the G2/M phase cell population:
- Control: 3.44%
- D28 (1 µM): 5.95%
- D28 (2 µM): 32.57%
This suggests that D28 may serve as a lead compound for further development as an anticancer agent .
Case Study 2: Antiallergic Activity
Another study explored the antiallergic properties of related quinoline derivatives using the rat passive cutaneous anaphylaxis (PCA) assay. Some compounds demonstrated comparable efficacy to established treatments like disodium cromoglycate (DSCG), indicating potential therapeutic applications in allergy management .
Properties
IUPAC Name |
4-(2,2,2-trifluoroethoxy)quinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c13-12(14,15)6-19-10-5-9(11(17)18)16-8-4-2-1-3-7(8)10/h1-5H,6H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAKMMZASHZIIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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